molecular formula C11H16N2O2 B7844760 2-Amino-N-(4-methoxy-benzyl)-N-methyl-acetamide

2-Amino-N-(4-methoxy-benzyl)-N-methyl-acetamide

Cat. No.: B7844760
M. Wt: 208.26 g/mol
InChI Key: KCQFXHLUCWXLAZ-UHFFFAOYSA-N
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Description

Context and Significance within Amide Chemistry

Amides are characterized by a carbonyl group bonded to a nitrogen atom. The significance of the amide bond is perhaps most famously exemplified in the structure of proteins, where amino acids are linked by peptide (amide) bonds. Beyond their biological roles, amides are stable and versatile functional groups in organic synthesis.

2-Amino-N-(4-methoxy-benzyl)-N-methyl-acetamide is a tertiary amide, meaning the nitrogen atom is bonded to the carbonyl carbon and two other carbon atoms. This substitution pattern influences its chemical reactivity and physical properties. The presence of N-substituents can affect the basicity of the nitrogen and introduce steric hindrance, which can, in turn, impact the molecule's reactivity in processes like hydrolysis. N-substituted amides are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Structural Framework and Relevance in Chemical Research

The structural framework of this compound is a composite of several key functional groups that contribute to its chemical identity and potential applications in research. The molecule's design, incorporating an N-methyl-acetamide core with a 4-methoxybenzyl and an amino group, provides a scaffold that is of interest in medicinal chemistry.

The molecule is comprised of three principal functional moieties:

Amine Group (-NH2): The primary amine group attached to the alpha-carbon of the acetamide (B32628) is a key feature. This group can act as a hydrogen bond donor and a nucleophile, and its presence can significantly influence the molecule's solubility and biological activity.

Methoxybenzyl Group: The 4-methoxybenzyl group is a common feature in many biologically active compounds. The methoxy (B1213986) group can impact the molecule's electronic properties and its ability to interact with biological targets. It is prevalent in natural products and has been incorporated into many drugs to modulate their binding to targets and improve their pharmacokinetic properties.

Acetamide Moiety: The N-methyl-acetamide core provides a stable, polar backbone. The amide bond itself is planar and can participate in hydrogen bonding as an acceptor. The N-methyl group can influence the molecule's conformation and metabolic stability. N-methylacetamide itself is recognized as a simple yet important model for the peptide bond in proteins.

The combination of these functional groups in a single molecule creates a unique chemical entity with a specific set of properties and potential for further chemical modification and exploration.

The structural motifs present in this compound are found in a variety of pharmacologically active molecules. For instance, the 2-aminothiazole (B372263) scaffold, which shares the feature of an amino group adjacent to a carbonyl-containing system, is a core component in numerous drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govchemeo.comscbt.comarchivepp.com

Furthermore, acetamide derivatives are important scaffolds in the development of various therapeutic agents, including cyclooxygenase-II (COX-II) inhibitors, which are used to treat inflammation and pain. researchgate.net The N-benzyl-acetamide structure, in a broader sense, is a common feature in medicinal chemistry, and modifications to this scaffold have been explored in the development of various bioactive compounds. The presence of the methoxybenzyl group is also significant, as this moiety is found in numerous natural products and has been strategically incorporated into synthetic drugs to enhance their therapeutic profiles.

While specific research on the pharmacological activity of this compound is not extensively documented in publicly available literature, its structural relationship to these well-established pharmacophores suggests its potential as a building block or a lead compound in drug discovery efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(11(14)7-12)8-9-3-5-10(15-2)6-4-9/h3-6H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQFXHLUCWXLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis

General Principles of Amide Bond Formation Relevant to 2-Amino-N-(4-methoxy-benzyl)-N-methyl-acetamide

The amide bond is a cornerstone of chemical and biological systems, and its formation is one of the most important reactions in organic synthesis. libretexts.org The synthesis of an amide from a carboxylic acid and an amine is not spontaneous and typically requires activation of the carboxylic acid component to overcome a high energy barrier. researchgate.net

Nucleophilic Acyl Substitution Strategies

The most common pathway to an amide bond is through a nucleophilic acyl substitution reaction. This process involves the attack of a nucleophile (an amine) on the electrophilic carbonyl carbon of a carboxylic acid derivative. libretexts.orgvanderbilt.edu The reaction proceeds through a two-stage mechanism: addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl group. vanderbilt.edu

The reactivity of the carboxylic acid derivative is paramount to the success of the reaction. A more reactive derivative features a better leaving group. The general reactivity trend for acyl compounds is:

Acid Halide > Anhydride > Ester > Amide vanderbilt.edubyjus.com

For the synthesis of this compound, a highly reactive acylating agent like an acid chloride (e.g., acetyl chloride) would react readily with the corresponding secondary amine precursor, N-(4-methoxybenzyl)-N-methylamine. youtube.comuomustansiriyah.edu.iq The mechanism involves the amine's lone pair of electrons attacking the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the final amide product. youtube.com Acid-catalyzed mechanisms can also be employed, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.com

Condensation Reaction Pathways

Direct condensation of a carboxylic acid and an amine is possible but generally requires harsh conditions, such as high temperatures, which can be unsuitable for complex molecules. To facilitate this reaction under milder conditions, coupling reagents are often employed. These reagents activate the carboxylic acid in situ, converting the hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC).

While direct condensation is a viable pathway, the synthesis of N-substituted acetamides more frequently utilizes more reactive acylating agents derived from the parent carboxylic acid, aligning with the nucleophilic acyl substitution strategies discussed previously. libretexts.org

Precursor Design and Functional Group Interconversion in Related Acetamide (B32628) Syntheses

The synthesis of this compound requires the initial preparation of its key precursor, the secondary amine N-(4-methoxybenzyl)-N-methylamine. The design and synthesis of this intermediate are critical steps that involve strategic functional group interconversions.

Amination Strategies for Benzylamine (B48309) Derivatives

The formation of benzylamine derivatives can be achieved through various methods. One common approach is the substitution reaction between a benzylic halide (e.g., 4-methoxybenzyl chloride) and an amine. nih.gov However, a significant drawback of this method is the potential for overalkylation, leading to mixtures of primary, secondary, and tertiary amines. harvard.edu

More controlled and modern methods for C-N bond formation include directed amination, which can functionalize C-H bonds. For instance, copper-catalyzed methods have been developed for the directed amination of benzylamine derivatives, though this is often used to add an amine group to the aromatic ring rather than construct the benzylamine itself. nih.gov For the purpose of precursor synthesis, reductive amination remains one of the most powerful and widely used strategies. ias.ac.in

Acetylation Techniques in Amide Formation

Once the secondary amine precursor, N-(4-methoxybenzyl)-N-methylamine, is obtained, the final step is acetylation to form the amide. Acetylation is a specific type of acylation that introduces an acetyl group into a molecule.

Common acetylating agents include the highly reactive acetyl chloride and acetic anhydride. tandfonline.comtandfonline.com The reaction of a secondary amine with acetyl chloride is typically rapid and efficient. It is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. youtube.comstackexchange.com The base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Below is a table summarizing common conditions for the N-acetylation of secondary amines.

Acetylating AgentCatalyst/BaseSolventKey Features
Acetyl Chloride Pyridine or TriethylamineDichloromethane (B109758) (DCM)Fast and high-yielding; requires a base to scavenge HCl. stackexchange.com
Acetic Anhydride Often used with a catalyst like iodine or without a catalyst.Solvent-free or various solventsLess reactive than acetyl chloride but also effective; byproduct is acetic acid. researchgate.net
Ammonium (B1175870) Acetate Acetic AcidAcetic AcidA milder, cost-effective method suitable for various amines. tandfonline.com
Acetonitrile AluminaContinuous-flow reactorA green chemistry approach using a less hazardous acetylating agent. nih.gov

Strategies for Intermediate Formation (e.g., Reductive Amination)

Reductive amination is a highly efficient and common method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This method is ideal for preparing the N-(4-methoxybenzyl)-N-methylamine intermediate required for the synthesis of the target compound. The process involves two key steps:

The reaction between an aldehyde (4-methoxybenzaldehyde) and an amine (methylamine) to form an intermediate imine (or iminium ion).

The reduction of the imine to the corresponding amine. harvard.eduwikipedia.org

This can be performed as a one-pot reaction where the carbonyl compound, amine, and a selective reducing agent are combined. wikipedia.org The reducing agent must be capable of reducing the imine intermediate without significantly reducing the starting aldehyde.

Several reducing agents are suitable for this purpose, with sodium triacetoxyborohydride (B8407120) (STAB) being particularly effective and widely used due to its mildness and selectivity for imines over carbonyls. harvard.educommonorganicchemistry.com Other reagents like sodium cyanoborohydride (NaBH3CN) are also used. commonorganicchemistry.com

The general reaction scheme is as follows: 4-methoxybenzaldehyde (B44291) + methylamine (B109427) ⇌ [Imine Intermediate] --(Reducing Agent)--> N-(4-methoxybenzyl)-N-methylamine

The table below compares common reducing agents used in reductive amination.

Reducing AgentTypical SolventsKey Characteristics
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM), Dichloroethane (DCE)Mild and selective; does not readily reduce aldehydes/ketones; sensitive to water. harvard.educommonorganicchemistry.com
Sodium Cyanoborohydride (NaCNBH₃) Methanol (B129727) (MeOH)Stable in water; effective but highly toxic due to potential release of cyanide. harvard.educommonorganicchemistry.com
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Can reduce aldehydes/ketones, so imine formation must be complete before its addition. commonorganicchemistry.com
Catalytic Hydrogenation (H₂/Catalyst) VariousA "green" method avoiding stoichiometric metal hydrides; catalyst examples include Palladium on Carbon (Pd/C). wikipedia.org

By employing reductive amination to synthesize the N-(4-methoxybenzyl)-N-methylamine precursor, followed by a standard acetylation protocol, the target compound this compound can be constructed in a controlled and efficient manner.

Application of Advanced Synthetic Reagents in N-Alkylated Acetamide Synthesis

The targeted synthesis of complex N-alkylated acetamides necessitates the use of specialized reagents that offer high efficiency, selectivity, and functional group tolerance.

Utilization of N-Acetylcarbamate Potassium Salts as N-Acetamide Nucleophiles

A significant advancement in the formation of N-alkylacetamide moieties involves the use of N-acetylcarbamate potassium salts as effective N-acetamide nucleophiles. jst.go.jp These reagents, such as the p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K), serve as stable, easy-to-handle powdered equivalents of the N-acetamide anion. jst.go.jp The reaction typically proceeds via an SN2 mechanism where the salt reacts with various alkyl halides and sulfonates to yield the desired substituted products in good yields. jst.go.jp

The general synthetic utility of this method is highlighted by the multi-step process which includes the initial SN2 reaction followed by the removal of the benzyloxycarbonyl (Cbz) or a related protecting group. For instance, the p-methoxybenzyloxycarbonyl (Moz) group, which is part of the PM-BENAC-K reagent, is particularly useful as it can be cleaved under mild acidic conditions to furnish the final N-alkyl acetamide. jst.go.jp This two-step sequence provides a more controlled and higher-yielding alternative to direct alkylation of acetamide, which often suffers from low solubility and the formation of dialkylated byproducts. jst.go.jp

Table 1: Examples of N-Acetylcarbamate Potassium Salts and Their Applications

Reagent Name Abbreviation Protecting Group Deprotection Condition Application
p-methoxybenzyl N-acetylcarbamate potassium salt PM-BENAC-K p-methoxybenzyloxycarbonyl (Moz) Mild acidic conditions Synthesis of N-alkylacetamides and Moz-protected amines
2,4-dimethoxybenzyl N-acetylcarbamate potassium salt 2,4-DM-BENAC-K 2,4-dimethoxybenzyloxycarbonyl (Dmoz) Mild acidic conditions Synthesis of N-alkylacetamides and Dmoz-protected amines

This table is generated based on the information from the text.

Reactivity of 2-Chloroacetamide Derivatives as Electrophilic Building Blocks

2-Chloroacetamide and its N-substituted derivatives are highly versatile electrophilic building blocks in organic synthesis. researchgate.net The reactivity of these compounds is primarily attributed to the presence of a good leaving group (chloride) on the α-carbon, making it susceptible to nucleophilic substitution. researchgate.net This property allows for the facile introduction of an acetamide moiety onto a variety of nucleophiles.

The synthesis of N-aryl 2-chloroacetamides is often achieved by the reaction of substituted anilines with chloroacetyl chloride in a suitable solvent like acetic acid or dichloromethane with a base such as triethylamine. researchgate.netijpsr.info These N-substituted 2-chloroacetamides can then react with various nucleophiles, including amines, to form more complex amide structures. For instance, the chlorine atom can be readily displaced by a primary or secondary amine to forge a new carbon-nitrogen bond, a key step in the potential assembly of molecules like this compound. researchgate.net

Reagents for α,β-Unsaturated Amide Synthesis (e.g., Weinreb Amides)

While not directly employed in the synthesis of saturated acetamides, reagents used for α,β-unsaturated amide synthesis, such as Weinreb amides (N-methoxy-N-methylamides), offer important insights into amide bond formation and functional group manipulation. researchgate.net Weinreb amides are exceptionally useful synthetic intermediates because they can react with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones or can be reduced to aldehydes, stopping at that oxidation state without further reduction to the alcohol. researchgate.netjst.go.jp

The stability of the tetrahedral intermediate formed during the addition of an organometallic reagent to a Weinreb amide is a key feature, preventing the common over-addition seen with other carbonyl derivatives like esters. acs.org This controlled reactivity is crucial in multi-step syntheses. In the context of α,β-unsaturated systems, Weinreb amides can undergo conjugate addition reactions, providing a pathway to β-functionalized amides. nih.gov Although the target molecule is a saturated acetamide, the principles of controlled C-C and C-N bond formation using advanced amide reagents are highly relevant.

Methodological Considerations in Synthesis

The successful synthesis of a target molecule is critically dependent on the careful consideration of reaction parameters and the strategic control of selectivity.

Optimization of Reaction Conditions and Solvent Selection

The optimization of reaction conditions, including the choice of solvent, base, and temperature, is paramount in achieving high yields and purity in the synthesis of N-alkylated acetamides. The N-alkylation of amides can be challenging as the amide nitrogen is not strongly nucleophilic. stackexchange.com Therefore, a sufficiently strong base is often required to deprotonate the amide and enhance its nucleophilicity. stackexchange.com

The selection of the solvent can significantly influence the reaction outcome. For instance, in the alkylation of indazoles, a related N-alkylation reaction, the use of sodium hydride in tetrahydrofuran (B95107) (THF) was found to be optimal for achieving high regioselectivity. nih.gov The solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and selectivity. stackexchange.com Similarly, in cobalt-catalyzed N-alkylation of amides with alcohols, toluene (B28343) was identified as the optimal solvent. nih.gov

Table 2: Factors in Optimizing N-Alkylation Reactions

Parameter Considerations Potential Impact
Base Strength (e.g., NaH, K2CO3, Cs2CO3), Steric hindrance Efficiency of amide deprotonation, regioselectivity
Solvent Polarity (e.g., DMF, THF, Toluene), Aprotic vs. Protic Reactant solubility, stabilization of intermediates, reaction rate
Temperature Reaction kinetics, side reaction control

| Catalyst | (If applicable, e.g., transition metals, phase transfer catalysts) | Reaction rate, selectivity, functional group tolerance |

This table is generated based on the information from the text.

Challenges in Regioselectivity and Stereocontrol

For molecules with multiple reactive sites, achieving high regioselectivity is a significant synthetic challenge. In the context of N-alkylation, if other nucleophilic sites are present in the molecule, a mixture of products can be formed. The choice of reaction conditions, particularly the base and solvent, can play a crucial role in directing the alkylation to the desired nitrogen atom. nih.gov For example, in the N-alkylation of substituted indazoles, the position of substituents on the indazole ring was found to have a profound impact on the N-1/N-2 regioisomeric distribution. nih.gov

Stereocontrol is a critical consideration when chiral centers are present or are being formed during the synthesis. While the target compound, this compound, does not inherently possess a stereocenter in its backbone, the introduction of substituents or its incorporation into larger chiral molecules would necessitate stereocontrolled synthetic methods. Asymmetric synthesis strategies, often employing chiral catalysts or auxiliaries, are essential for controlling the stereochemical outcome of a reaction. acs.org The development of stereodivergent syntheses, which allow access to all possible stereoisomers of a product, represents a significant challenge and a major area of research in modern synthetic chemistry. acs.org

Purification and Isolation Techniques (e.g., Column Chromatography)

Column chromatography is a principal method for the purification of amide compounds, including N-benzyl-N-methyl-acetamide derivatives. This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For a compound with the polarity of this compound, silica (B1680970) gel would be a suitable stationary phase.

The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is typically selected based on the polarity of the target compound and the impurities. For compounds of intermediate polarity, a mixture of a non-polar solvent and a more polar solvent is often employed.

Based on the purification of analogous compounds, a likely solvent system for the column chromatography of this compound would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar solvent such as ethyl acetate. The ratio of these solvents would be optimized to achieve the best separation, starting with a lower concentration of the polar solvent and gradually increasing it (gradient elution) to elute the desired compound from the column.

For instance, the purification of a structurally related compound, E-2-methoxyimino-N-methyl-2-[2-(4-methylphenoxy)phenyl]-acetamide, was successfully achieved using silica gel chromatography with an ethyl acetate/n-hexane solvent system. This suggests that a similar approach would be effective for the target compound.

Another common solvent system used for the purification of N-benzyl acetamide derivatives is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient of increasing methanol concentration in dichloromethane could also be an effective eluent for the purification of this compound on a silica gel column.

The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC). Fractions collected from the column are analyzed, and those containing the pure product are combined. The solvent is then removed under reduced pressure to yield the purified this compound.

Table 1: Illustrative Column Chromatography Parameters for Purification

ParameterDescription
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol
Elution Mode Gradient Elution
Detection Thin-Layer Chromatography (TLC) with UV visualization

It is important to note that the exact conditions for column chromatography would need to be determined empirically for the specific synthesis and impurity profile of this compound.

Chemical Reactivity and Transformation Mechanisms

Reactivity Profiles of the Amide and Amine Functionalities

The primary amine and the tertiary amide groups within the molecule exhibit distinct yet potentially interacting reactivity profiles. The lone pair of electrons on the primary amine nitrogen makes it nucleophilic and susceptible to oxidation. In contrast, the tertiary amide is less reactive due to the delocalization of the nitrogen lone pair into the carbonyl group, but it can undergo reduction and its N-benzyl group is susceptible to cleavage.

Oxidation Reactions Leading to Oxo-Compounds

The primary amino group in 2-Amino-N-(4-methoxy-benzyl)-N-methyl-acetamide can be selectively oxidized to an aldehyde or a carboxylic acid under appropriate conditions. Various reagents and catalytic systems have been developed for the selective oxidation of primary amines. For instance, metal-free electrochemical conditions can be employed for the selective oxidative cleavage of benzyl (B1604629) C–N bonds, which could potentially be adapted for the oxidation of the primary amino group. nih.gov Additionally, Lewis acid-catalyzed oxidation using reagents like zinc bromide (ZnBr₂) or ferric chloride (FeCl₃) with an oxidant such as tert-butyl hydroperoxide (TBHP) has been shown to convert benzylamines to their corresponding amides, a principle that could be extended to the oxidation of the primary amino group in the target molecule. researchgate.net

The N-(4-methoxybenzyl) group is also prone to oxidative cleavage. researchgate.net Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for this transformation. The electron-donating methoxy (B1213986) group on the benzene (B151609) ring facilitates this oxidation. Under such conditions, the N-benzyl bond is cleaved, which would lead to the formation of N-methyl-2-aminoacetamide. This reaction is particularly useful in synthetic chemistry where the p-methoxybenzyl group is employed as a protecting group for amines.

Selective oxidation of the primary amine in the presence of the tertiary N-benzyl amide would be a key challenge. However, methods for the chemoselective oxidation of aminobenzyl alcohols to aldehydes without affecting the amino group have been developed, suggesting that selective oxidation of the primary amine in this compound is feasible with careful choice of reagents and reaction conditions. nih.gov

Reduction Reactions Yielding Amines or Amides

The tertiary amide functionality in this compound can be reduced to the corresponding tertiary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as amides are relatively unreactive towards reduction. orgoreview.comchemistrysteps.com The reaction proceeds by converting the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-), yielding N¹-(4-methoxybenzyl)-N¹-methyl-ethane-1,2-diamine.

Alternative and milder reducing agents have also been developed for the reduction of tertiary amides. For example, dialkylboranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) can be used. chemistrysteps.comacs.org Catalytic methods employing transition metals like ruthenium have also been reported for the reduction of primary, secondary, and tertiary amides to amines. researchgate.net

It is important to note that the primary amine in the molecule is already in its reduced state and would not be affected by these reducing conditions. However, the choice of reducing agent and reaction conditions would need to be carefully considered to avoid any unwanted side reactions. For instance, some reducing systems, like SmI₂/amine/H₂O, have been shown to cleave the C-N bond of amides to yield alcohols, which would be an undesired outcome in this context. nih.gov

Nucleophilic Substitution Reactions at Amide Nitrogen or Benzyl Position

The p-methoxybenzyl (PMB) group attached to the amide nitrogen is susceptible to cleavage via nucleophilic substitution or related mechanisms under acidic conditions. libretexts.org This reaction is a cornerstone of protecting group chemistry in peptide synthesis and other areas of organic synthesis. The cleavage is facilitated by the stability of the resulting p-methoxybenzyl cation. Various acidic reagents, including trifluoroacetic acid (TFA), can be used to effect this deprotection.

The amide nitrogen itself is generally not a good site for nucleophilic substitution due to the delocalization of its lone pair into the carbonyl group. However, under specific activating conditions, reactions at the amide nitrogen can occur. More commonly, the benzyl position is the site of nucleophilic attack, especially during the cleavage of the PMB group. This process can be viewed as a nucleophilic substitution where a nucleophile attacks the benzylic carbon, leading to the departure of the amide as a leaving group. The reaction of N-alkoxy-N-chlorobenzamides with nucleophiles provides an example of Sₙ2 substitution at an amide nitrogen, though the conditions are quite specific. researchgate.net

Role as an Organic Building Block and Synthetic Intermediate

The unique arrangement of functional groups in this compound makes it a valuable intermediate in the synthesis of more elaborate molecules, particularly nitrogen-containing heterocycles and other complex architectures.

Participation in the Synthesis of More Complex Molecular Architectures

N-substituted 2-aminoacetamides are excellent precursors for the synthesis of various heterocyclic compounds. For instance, they can be utilized in the synthesis of piperazinones and their derivatives. researchgate.netresearchgate.net The primary amino group can react with a suitable electrophile, followed by an intramolecular cyclization involving the amide nitrogen or carbonyl, to form a six-membered piperazinone ring. Substituted piperazines and homopiperazines are of interest in medicinal chemistry for their interactions with biological targets like N-methyl-D-aspartate (NMDA) receptors. nih.gov

Furthermore, the primary amine and the methylene group adjacent to it can participate in cyclization reactions to form other heterocyclic systems. For example, Mn(OAc)₃ mediated radical cyclizations of unsaturated piperazine (B1678402) derivatives with 1,3-dicarbonyl compounds lead to the formation of piperazine-substituted dihydrofurans. nih.gov

Utility in Carbon-Carbon Bond Forming Reactions (e.g., Julia Olefination Principles)

The methylene group situated between the primary amine and the amide carbonyl (the α-carbon) is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. researchgate.netcore.ac.uk

A primary application of this enolate chemistry is in alkylation reactions. The enolate of this compound can react with alkyl halides in an Sₙ2 fashion to introduce an alkyl group at the α-position. researchgate.net This provides a straightforward method to synthesize α-substituted amino acid derivatives. The choice of base and reaction conditions is crucial to ensure complete enolate formation and avoid side reactions.

While direct application in Julia-type olefination is not straightforward, the functional handles present in the molecule offer possibilities for transformations that could lead to precursors for such reactions. For instance, the primary amino group could be converted into a different functional group that, after α-alkylation, could be transformed into a sulfone, a key component in the Julia-Kocienski olefination. The N-alkylation of sulfonamides is a known transformation that could be relevant in this context. nih.gov

Transformations via Weinreb Amide Chemistry to Ketones and Aldehydes

The Weinreb-Nahm ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, is a highly reliable method for synthesizing ketones and aldehydes from carboxylic acid derivatives. wikipedia.org This methodology hinges on the use of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides. wikipedia.orgorientjchem.org While "this compound" is not itself a Weinreb amide, a corresponding carboxylic acid precursor could be converted into a Weinreb amide derivative to access this versatile chemistry. orientjchem.orgorganic-chemistry.org

The primary advantage of the Weinreb-Nahm amide is its ability to react with potent organometallic nucleophiles (like Grignard or organolithium reagents) in a controlled manner, stopping at the ketone stage and preventing the common problem of over-addition to form a tertiary alcohol. wikipedia.orgorganic-chemistry.org This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate. wikipedia.orgchemeurope.com

Synthesis of Ketones: The reaction involves treating the Weinreb-Nahm amide with an organometallic reagent. The nucleophile adds to the carbonyl carbon, but the resulting intermediate is stabilized by chelation between the lithium or magnesium cation and the N-methoxy oxygen and the carbonyl oxygen. organic-chemistry.org This stable intermediate does not collapse until an aqueous workup is performed, at which point it hydrolyzes to yield the desired ketone. chemeurope.com

Synthesis of Aldehydes: The same Weinreb-Nahm amide precursor can be used to synthesize aldehydes. Instead of an organometallic reagent, a reducing agent such as Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) is used. chemeurope.com The reduction proceeds via a similar stable intermediate, which upon workup, furnishes the aldehyde. orientjchem.org This offers a distinct advantage over the reduction of other acid derivatives like esters or acid chlorides, which are often reduced all the way to the alcohol.

The following table summarizes the transformation of a hypothetical Weinreb-Nahm amide derivative into ketones and aldehydes.

Starting MaterialReagentProductReference
Weinreb-Nahm AmideOrganolithium (R-Li) or Grignard (R-MgBr) ReagentKetone (R-C=O) wikipedia.org,
Weinreb-Nahm AmideLithium aluminum hydride (LiAlH₄) or DIBAL-HAldehyde (H-C=O) , chemeurope.com

Cyclopropanation of α,β-Unsaturated Amide Precursors

Cyclopropane rings are a valuable structural motif in medicinal chemistry and natural products, imparting conformational rigidity and unique biological activity. nih.gov The synthesis of cyclopropane-containing molecules can be achieved through the cyclopropanation of α,β-unsaturated precursors. To apply this chemistry to a derivative of "this compound," the parent compound would first need to be converted into an α,β-unsaturated amide.

Once the α,β-unsaturated amide is formed, various cyclopropanation methods can be employed. A common and effective method involves the use of a metal catalyst, often based on ruthenium, rhodium, or copper, in conjunction with a diazo compound like ethyl diazoacetate. nih.gov

The general mechanism involves the formation of a metal-carbene intermediate from the reaction of the catalyst with the diazo compound. This electrophilic carbene is then transferred to the electron-rich double bond of the α,β-unsaturated amide. The reaction can often be controlled to produce specific stereoisomers, a critical aspect for the synthesis of chiral molecules. nih.govnih.gov Highly stereoselective cyclopropanations have been achieved using chiral ruthenium(II) complexes, for example. nih.gov

The table below outlines the key components for this transformation.

PrecursorKey ReagentsProduct TypeKey FeatureReference
α,β-Unsaturated AmideChiral Ruthenium(II) Catalyst, Diazo CompoundChiral Cyclopropyl AmideHigh Stereoselectivity nih.gov
α,β-Unsaturated AmideStabilized Phosphorus Ylides (Wittig Reagents)Cyclopropyl DerivativeForms highly electrophilic intermediates nih.gov

Detailed Reaction Mechanism Studies for Amide Derivatives

A detailed understanding of reaction mechanisms is fundamental to the development of new synthetic methods. The Weinreb-Nahm ketone synthesis serves as an excellent case study for the unique reactivity of specialized amide derivatives.

The key to the success of the Weinreb-Nahm reaction lies in the mechanism that prevents over-addition. When a nucleophile, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), attacks the carbonyl carbon of a Weinreb-Nahm amide (an N-methoxy-N-methylamide), a tetrahedral intermediate is formed. wikipedia.org Unlike the intermediate formed from esters or acid chlorides, this species is stabilized by chelation. The methoxy group on the nitrogen atom allows for the formation of a stable five-membered chelate ring involving the carbonyl oxygen, the carbonyl carbon, the nitrogen, the methoxy oxygen, and the metal ion (Li⁺ or MgX⁺). orientjchem.orgorganic-chemistry.org

This chelated intermediate is stable at low temperatures and does not readily eliminate the N-methoxy-N-methylamine group to form the ketone in situ. wikipedia.org The ketone is only liberated upon the addition of an aqueous acid during the workup step. organic-chemistry.org This two-stage process ensures that the ketone is not present in the reaction mixture alongside the highly reactive organometallic reagent, thus preventing the second nucleophilic addition that would lead to an alcohol byproduct. wikipedia.orgorientjchem.org This mechanistic feature is the principal advantage of the Weinreb-Nahm amide over other acylating agents in the synthesis of ketones. wikipedia.org

Computational and Theoretical Chemistry Investigations of N Substituted Acetamides

Electronic Structure and Quantum Chemical Analysis

No published studies detailing the electronic structure and quantum chemical properties of 2-Amino-N-(4-methoxy-benzyl)-N-methyl-acetamide are currently available. Therefore, specific data and findings for the following analyses could not be obtained:

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

There are no available DFT studies that have determined the optimized molecular geometry or assessed the stability of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Identification of Reactive Sites

An MEP surface analysis, which would identify the electrophilic and nucleophilic reactive sites of this compound, has not been published.

Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Studies

There are no NBO or ELF studies available that would provide insight into the charge distribution, bonding interactions, and electron localization within the molecular structure of this compound.

Average Local Ionization Energy (ALIE) Analysis

An ALIE analysis, which helps in predicting the most probable sites for electrophilic attack, has not been performed for this compound according to available records.

Intermolecular Interactions and Solid-State Characteristics

Information regarding the intermolecular interactions and solid-state properties, including crystallographic data, for this compound is not available in the public domain.

Computational Prediction of Hydrogen Bonding Networks

The prediction of hydrogen bonding networks in N-substituted acetamides is a key aspect of computational chemistry, as these networks are fundamental to their structural integrity and biological activity. Various computational methods, ranging from molecular mechanics to quantum mechanics, are employed to predict and analyze these intricate networks. These methods can provide detailed information about the geometry, energy, and dynamics of hydrogen bonds. nih.govnih.govrowansci.com

At a fundamental level, the strength and directionality of hydrogen bonds in acetamides are governed by the electrostatic potential of the participating atoms. The amide group itself is a classic example of a hydrogen bonding motif, with the carbonyl oxygen acting as a hydrogen bond acceptor and the amide hydrogen serving as a donor. The nature of the N-substituents can significantly influence the hydrogen bonding capabilities of the molecule.

Computational approaches to predicting hydrogen bonding networks often involve the following steps:

Dimer and Cluster Calculations: By calculating the interaction energies of dimers and small clusters of molecules, it is possible to identify the most stable hydrogen bonding arrangements. These calculations can reveal the preferred hydrogen bonding motifs, such as chains, rings, or sheets.

Crystal Structure Prediction: More advanced methods aim to predict the entire crystal structure from the molecular structure alone. These methods explore a vast number of possible packing arrangements and rank them based on their calculated lattice energies. The predicted crystal structure provides a detailed picture of the three-dimensional hydrogen bonding network.

These computational predictions are invaluable for understanding the structure-property relationships in N-substituted acetamides and for guiding the synthesis of new compounds with specific solid-state architectures. nih.gov

Molecular Modeling and Docking Studies for Biological Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. For N-substituted acetamides, which often exhibit biological activity, docking studies can identify potential enzyme or receptor targets and elucidate the key interactions that contribute to binding affinity. nih.govnih.govmdpi.commdpi.comredshiftbio.com

The process of molecular docking involves two main components: a search algorithm that generates a large number of possible binding poses of the ligand in the receptor's active site, and a scoring function that estimates the binding affinity for each pose. The structural motifs present in N-substituted acetamides play a crucial role in their interactions with biological targets. The amide group can form hydrogen bonds with amino acid residues in the active site, while the N-substituents can engage in hydrophobic, van der Waals, or electrostatic interactions.

Key steps in predicting ligand-protein interactions for N-substituted acetamides include:

Target Identification: Based on the known biological activities of similar compounds, a potential protein target is selected.

Preparation of Receptor and Ligand: The three-dimensional structures of the receptor and the N-substituted acetamide (B32628) are prepared for docking. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking Simulation: The docking program is used to explore the conformational space of the ligand within the binding site and to predict the most favorable binding modes.

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The scoring function provides an estimate of the binding affinity, which can be used to rank different compounds.

These predictions can guide the design of new N-substituted acetamides with improved potency and selectivity for a specific biological target. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkg.ac.rsbg.ac.rsnih.govtandfonline.com QSAR models are widely used in medicinal chemistry for the design of new analogs with enhanced activity and for predicting the activity of untested compounds. For N-substituted acetamides, QSAR can be a valuable tool to understand how different substituents on the acetamide scaffold influence their biological effects.

The development of a QSAR model involves several steps:

Data Set Collection: A set of N-substituted acetamides with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Once a reliable QSAR model is developed, it can be used to:

Predict the activity of new, unsynthesized analogs. This allows for the prioritization of compounds for synthesis and testing.

Identify the key structural features that are important for activity. This provides insights into the mechanism of action and guides the design of more potent compounds.

Optimize the properties of lead compounds. By systematically modifying the substituents, it is possible to improve not only the activity but also other properties such as solubility and metabolic stability.

For N-substituted acetamides, QSAR studies have been instrumental in identifying the importance of factors like lipophilicity, electronic effects of substituents, and steric parameters in determining their biological activity. nih.govkg.ac.rsbg.ac.rsnih.govtandfonline.com

Table 2: Example of a QSAR Equation for a Series of N-Substituted Acetamides

Biological Activity (log 1/C)=0.75 * logP-0.23 * Es+1.54 * σ+2.89
Parameter Description
log 1/CThe biological activity, expressed as the logarithm of the reciprocal of the concentration required to produce a certain effect.
logPA measure of the lipophilicity of the compound.
EsTaft's steric parameter, which quantifies the steric bulk of the substituent.
σHammett's electronic parameter, which describes the electron-donating or electron-withdrawing nature of the substituent.

This is a hypothetical equation for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational dynamics, binding stability, and thermodynamic properties of N-substituted acetamides and their complexes with biological macromolecules. chemrxiv.orgchemrxiv.orgnih.gov

In the context of N-substituted acetamides, MD simulations can be applied to:

Conformational Analysis: These simulations can explore the accessible conformations of the molecule in different environments, such as in solution or when bound to a protein. This is particularly important for flexible molecules, as their biological activity often depends on their ability to adopt a specific conformation.

Free Energy Calculations: Advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to a protein. This provides a more accurate estimate of the binding affinity than the scoring functions used in molecular docking and can be used to rank compounds with greater confidence.

MD simulations provide a dynamic picture of molecular interactions, complementing the static views obtained from techniques like X-ray crystallography and molecular docking. They are an indispensable tool for understanding the behavior of N-substituted acetamides at the atomic level. chemrxiv.orgchemrxiv.org

Prediction and Validation of Spectroscopic and Thermodynamic Parameters

Computational chemistry plays a vital role in the prediction and validation of spectroscopic and thermodynamic parameters of molecules like N-substituted acetamides. These theoretical calculations can provide valuable information that complements experimental data and aids in the characterization of new compounds.

Spectroscopic Parameters:

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to predict a variety of spectroscopic properties, including:

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands and to confirm the structure of the molecule. scielo.br

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for 1H and 13C nuclei can assist in the interpretation of experimental NMR spectra, especially for complex molecules where spectral overlap is an issue. scielo.br

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules, providing insights into their electronic structure and color.

Thermodynamic Parameters:

Computational methods can also be used to calculate various thermodynamic parameters, such as:

Enthalpy of Formation: This is a fundamental thermodynamic property that can be calculated with high accuracy using advanced quantum chemical methods.

Gibbs Free Energy: Calculations of Gibbs free energy can be used to predict the spontaneity of reactions and the relative stability of different isomers or conformers.

Heat Capacity: The heat capacity of a molecule can be calculated from its vibrational frequencies, providing information about its thermal properties.

The comparison of these computationally predicted parameters with experimentally determined values serves as a rigorous validation of both the theoretical methods and the experimental data, leading to a more complete understanding of the physicochemical properties of N-substituted acetamides.

Theoretical Spectroscopy (NMR, IR, UV-Vis, Raman) for Structural Assignment

Theoretical spectroscopy is a cornerstone of computational chemistry, used to predict the spectral signatures of a molecule, which can then be compared with experimental data to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). bohrium.com These calculations are performed on the optimized molecular geometry. The resulting chemical shifts for this compound would be predicted relative to a standard reference like Tetramethylsilane (TMS). Such calculations help in assigning the signals observed in experimental NMR spectra to specific atoms in the molecule, confirming the connectivity and chemical environment of the N-benzyl, N-methyl, and acetamide groups.

Illustrative Data: The following table represents typical predicted NMR chemical shifts for a molecule with similar functional groups.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amine (-NH₂) Protons~1.5-2.5-
Methylene (B1212753) (-CH₂-) Protons (acetamide)~3.0-3.5~45-55
N-Methyl (-NCH₃) Protons~2.8-3.2~35-45
Benzyl (B1604629) (-CH₂-Ph) Protons~4.5-5.0~50-60
Methoxy (B1213986) (-OCH₃) Protons~3.7-3.9~55-60
Aromatic (C-H) Protons~6.8-7.3~114-130
Aromatic (C-O) Carbon-~158-162
Carbonyl (C=O) Carbon-~170-175

Vibrational Spectroscopy (IR and Raman): Theoretical infrared (IR) and Raman spectra are calculated by performing a vibrational frequency analysis on the optimized molecular structure. These computations predict the frequencies of the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, key predicted peaks would include the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹), N-H stretching of the primary amine, C-H stretching of the methyl and methylene groups, and vibrations associated with the methoxy-substituted benzene (B151609) ring. These theoretical spectra are invaluable for interpreting experimental IR and Raman data and assigning specific bands to molecular motions.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions and simulating the UV-Visible absorption spectrum. bohrium.com This analysis provides information on the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved, such as π-π* transitions within the benzene ring. For a molecule containing a methoxy-benzyl group, these calculations would help elucidate how the electronic structure influences its absorption of UV light. The analysis often includes an examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap between which is crucial for understanding electronic properties and reactivity. bohrium.com

Analysis of Thermodynamic Parameters Related to Molecular Stability

Computational methods are also used to calculate key thermodynamic parameters that describe the stability of a molecule. These calculations are typically performed at a standard temperature and pressure (298.15 K and 1 atm). DFT calculations can be used to determine the thermodynamic properties of molecules.

The primary parameters calculated include:

Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at absolute zero due to its vibrational motion.

Enthalpy (H): A measure of the total energy of the system.

Gibbs Free Energy (G): A critical parameter for determining thermodynamic stability and spontaneity of reactions. It is derived from enthalpy and entropy.

Entropy (S): A measure of the disorder or randomness of the system.

These parameters are derived from the computed vibrational frequencies and molecular partition functions. By analyzing the Gibbs free energy of formation, for example, one can assess the relative stability of different conformations or isomers of this compound.

Illustrative Data: The following table shows an example of thermodynamic parameters that would be calculated for a molecule of this size and complexity using DFT methods.

Thermodynamic ParameterTypical Calculated Value
Zero-Point Vibrational Energy (ZPVE)~200-250 kcal/mol
Enthalpy (H)Calculated in Hartrees or kcal/mol
Gibbs Free Energy (G)Calculated in Hartrees or kcal/mol
Entropy (S)~100-150 cal/mol·K

These computed values are fundamental for understanding the intrinsic stability of the molecule and can be used to predict its behavior in chemical reactions.

Research Applications and Strategic Importance

Utilization as a Versatile Building Block in Complex Organic Synthesis

2-Amino-N-(4-methoxy-benzyl)-N-methyl-acetamide serves as a versatile building block in the field of organic synthesis. Its molecular framework is equipped with multiple reactive sites that allow for the construction of more complex molecules. Synthetic chemists can leverage the primary amino group, the tertiary amide, and the activated aromatic ring to engage in a variety of chemical transformations. This adaptability makes it a valuable starting material or intermediate for creating diverse molecular architectures. The acetamide (B32628) linkage, in particular, is a core structure in a wide spectrum of biologically active compounds, highlighting the utility of acetamide-containing building blocks in synthetic strategies. nih.gov

Functional Group Diversity for Chemical Derivatization and Scaffold Modification

The structure of this compound is characterized by a rich diversity of functional groups, which provides numerous opportunities for chemical derivatization and scaffold modification. The key functional groups include:

Primary Amine (-NH2): This group is a primary site for reactions such as acylation, alkylation, and Schiff base formation, allowing for the introduction of a wide array of substituents.

Tertiary Amide (-C(=O)N(CH3)-): The amide bond is relatively stable but can be cleaved under specific hydrolytic conditions. The N-methyl and N-benzyl groups influence the steric and electronic properties of the amide.

4-Methoxybenzyl Group: The methoxy (B1213986) group (-OCH3) on the benzyl (B1604629) ring is an electron-donating group that activates the aromatic ring for electrophilic substitution reactions. The benzyl portion itself can be subject to various modifications.

Aromatic Ring: The benzene (B151609) ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts reactions, enabling further functionalization.

This functional group diversity allows chemists to systematically modify the compound's structure to fine-tune its physicochemical properties and explore its potential in various applications. The ability to perform N-terminal chemical derivatization is a key strategy in fields like peptide and protein chemistry for enhancing analytical detection or modulating biological activity. nih.govdtu.dk

Structural Motif in Chemical Biology and Medicinal Chemistry Research

The acetamide scaffold is a prominent structural motif in the fields of chemical biology and medicinal chemistry. Compounds featuring this core structure have been investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and anticonvulsant properties. nih.gov

The molecular structure of this compound contains features, such as the amide linkage and aromatic ring, that are common in many biologically active molecules and drugs. The amide bond, for instance, is a fundamental component of peptides and proteins. This structural mimicry makes the compound and its derivatives attractive candidates for the design of enzyme inhibitors and receptor ligands. By modifying the substituents on the acetamide scaffold, researchers can create analogs that are tailored to fit into the binding pockets of specific biological targets. For example, quinazolinone-based acetamides have been designed as structural analogs of metaqualone to explore anticonvulsant activity through interaction with GABAergic biotargets. researchgate.net

Extensive research has demonstrated the potential of the acetamide scaffold in developing new therapeutic agents. Numerous studies have synthesized and evaluated acetamide derivatives for their efficacy in treating a range of diseases.

Anticancer Research: Acetamide derivatives have shown significant potential as anticancer agents. researchgate.net For instance, novel chalcone (B49325) acetamide derivatives have been synthesized and evaluated for their cytotoxic effects against triple-negative breast cancer cells. nih.gov One derivative, in particular, demonstrated significant inhibition of cancer cell proliferation by promoting apoptosis through the upregulation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. nih.gov Other studies have prepared novel acetamide derivatives and tested their antiproliferative potency against various cancer cell lines, including liver (HepG2), breast (MCF-7), and lung (A549) cancer, with some compounds showing potency comparable or greater than the standard drug doxorubicin (B1662922). globalresearchonline.net

Table 1: Anticancer Activity of Selected Acetamide Derivatives

Compound Class Cancer Cell Line Key Findings Reference
Chalcone Acetamide Derivatives Triple-Negative Breast Cancer (TNBC) A derivative with a pyrrolidine (B122466) group (7g) inhibited cell proliferation and promoted apoptosis. nih.gov
Furochromone Acetamide Derivatives Liver (HepG2), Breast (MCF-7) Compound 3e was found to be more potent than doxorubicin in both cell lines. globalresearchonline.net

Anticonvulsant Research: The acetamide scaffold is also a key feature in the development of new anticonvulsant drugs. nih.gov Researchers have synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and found that the presence of a fluorine atom or a trifluoromethyl group was crucial for their anticonvulsant activity in animal models. nih.gov These compounds showed protection primarily in the maximal electroshock (MES) seizure test. nih.gov Similarly, new acetamide derivatives of phthalimide (B116566) have been synthesized and screened for anticonvulsant properties, with one compound showing more potency than the reference drug phenytoin (B1677684) in rats. nih.gov Further research into pyrrolidine-2,5-dione-acetamide derivatives has also yielded compounds with beneficial protective indices compared to existing drugs like valproic acid. mdpi.com

Table 2: Anticonvulsant Activity of Selected Acetamide Derivatives

Compound Class Seizure Model Key Findings Reference
Phthalimide Acetamide Derivatives Maximal Electroshock (MES) A fluorophenylpiperazine derivative was more potent than phenytoin in rats. nih.gov
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides Maximal Electroshock (MES) 3-(trifluoromethyl)anilide derivatives showed considerable anticonvulsant protection. nih.gov
(4,6-dimethylpyrimidin-2-yl)thio-N-acetamides Pentylenetetrazole (PTZ)-induced seizures Compounds showed moderate anticonvulsant activity; N-(4-Bromophenyl) derivative was most active. japsonline.com

Given its utility as a versatile building block and its presence within a scaffold known for broad biological activity, this compound is a valuable precursor for the development of new investigational compounds. nih.gov The synthesis of novel derivatives begins with such foundational molecules. By applying various synthetic methodologies, researchers can systematically alter the structure to conduct structure-activity relationship (SAR) studies. This process is essential for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new drug candidates.

Table 3: Compound Names Mentioned

Compound Name
This compound
Doxorubicin
Phenytoin
Valproic acid

Analytical and Spectroscopic Data for this compound Not Found in Publicly Available Literature

A comprehensive search for empirical analytical and spectroscopic data for the chemical compound this compound (CAS No. 1178707-67-9) has concluded that specific experimental findings for its characterization are not available in the reviewed scientific literature. Efforts to locate Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography data for this exact molecule were unsuccessful.

While research exists for structurally related compounds, such as precursors or molecules with similar functional groups, this information is not directly applicable for a scientifically accurate characterization of the title compound. The strict requirement for data pertaining exclusively to this compound prevents the substitution of data from analogous structures.

Consequently, the detailed article focusing on the analytical and spectroscopic characterization methodologies as requested cannot be generated at this time due to the absence of the necessary research findings and data tables in the public domain.

Analytical and Spectroscopic Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of 2-Amino-N-(4-methoxy-benzyl)-N-methyl-acetamide provides insights into its electronic structure. The absorption of UV or visible radiation by the molecule corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The UV-Vis spectrum of this compound is primarily determined by the chromophores present: the p-methoxyphenyl group and the amide group.

The p-methoxyphenyl group contains a benzene (B151609) ring with a methoxy (B1213986) substituent, which is an auxochrome. This group is expected to exhibit strong absorption bands corresponding to π→π* electronic transitions. For benzene derivatives, these transitions typically occur in the 250–270 nm range. ijermt.org The presence of the electron-donating methoxy group is known to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. ijermt.org For instance, anisole, a similar p-methoxy derivative, shows a π→π* transition in this region. ijermt.org

The amide functionality in the acetamide (B32628) portion of the molecule also contributes to the UV-Vis spectrum. Amides typically exhibit a weak absorption band in the region of 200-220 nm, which is attributed to an n→π* transition. This transition involves the excitation of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital.

ChromophoreSolventλmax (nm)Molar Absorptivity (ε)Transition Type
Anisole (p-methoxyphenyl model)Ethanol~269~1,480π→π
N-Methylacetamide (amide model)Water~208~100n→π

This table presents typical values for model compounds and is intended to be representative.

Detailed research into the UV-Vis spectroscopic properties of this compound would be beneficial to precisely determine its absorption maxima and molar absorptivity coefficients, providing a more complete analytical characterization.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Gaps

Emerging Methodologies in Synthesis and Characterization

The synthesis of amides is a cornerstone of organic chemistry, and several emerging methodologies could be applied to the efficient preparation of 2-Amino-N-(4-methoxy-benzyl)-N-methyl-acetamide. nih.govresearchgate.net Traditional methods often involve the coupling of a carboxylic acid with an amine using coupling reagents, which can generate significant waste. researchgate.net Modern approaches focus on more atom-economical and environmentally benign catalytic methods. researchgate.netbenthamdirect.com For instance, the direct oxidative amidation of alcohols or aldehydes with amines, catalyzed by transition metals, presents a greener alternative. benthamdirect.com Another promising strategy involves the use of N-acetylcarbamate potassium salts as versatile reagents for the synthesis of N-alkylacetamides. jst.go.jpresearchgate.netnih.gov

For the characterization of this compound, a combination of standard and advanced analytical techniques would be essential. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) would be crucial for confirming the molecular structure and connectivity. researchgate.net Infrared (IR) spectroscopy would provide information on the characteristic functional groups, such as the amide carbonyl and the N-H bonds of the primary amine. researchgate.net Single-crystal X-ray diffraction, if suitable crystals can be obtained, would offer definitive proof of the three-dimensional structure. researchgate.net

Table 1: Potential Spectroscopic Data for this compound (Hypothetical)

TechniqueExpected Key Signals
¹H NMR Singlet for N-methyl protons, singlet for methylene (B1212753) protons adjacent to the amine, singlet for methylene protons of the benzyl (B1604629) group, aromatic protons of the methoxybenzyl group, singlet for methoxy (B1213986) protons, and a broad singlet for the primary amine protons.
¹³C NMR Resonances for the amide carbonyl carbon, aliphatic carbons (N-methyl, methylene groups), aromatic carbons, and the methoxy carbon.
IR (cm⁻¹) N-H stretching vibrations (amine), C=O stretching (amide), C-N stretching, and aromatic C-H stretching.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound.

Potential for Further Exploration of Chemical Transformations and Theoretical Insights

The structural motifs within this compound offer numerous avenues for exploring its chemical reactivity. The primary amino group can be a site for various transformations, including acylation, alkylation, and Schiff base formation. The tertiary amide bond, while generally stable, could be subjected to hydrolysis under acidic or basic conditions. The aromatic ring is susceptible to electrophilic substitution reactions, with the methoxy group directing incoming electrophiles to the ortho and para positions.

Theoretical studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the compound's electronic structure, conformational preferences, and reactivity. lifechempharma.com Such calculations can help predict the most likely sites for nucleophilic or electrophilic attack, understand the rotational barriers around key single bonds, and rationalize its spectroscopic properties. lifechempharma.com For instance, theoretical modeling of related N-methylacetamide has been used to understand its conformational behavior, which is crucial for its biological activity. lifechempharma.com

Prospects for Rational Design of Novel Derivatives Based on this compound Scaffold

The this compound scaffold holds potential for the rational design of novel derivatives with tailored properties. By systematically modifying the different components of the molecule, it may be possible to develop compounds with specific biological activities or material properties. For example, N-methylation of peptides is a known strategy to enhance their metabolic stability and membrane permeability. monash.edu

The primary amino group could be functionalized to introduce various pharmacophores or linking groups for conjugation to other molecules. The N-methyl group on the amide could be replaced with other alkyl or aryl groups to probe steric and electronic effects. The methoxy substituent on the benzyl ring could be moved to other positions or replaced with other functional groups to modulate the electronic properties of the aromatic ring. This systematic approach, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the discovery of novel and valuable chemical entities. The design of aurone (B1235358) derivatives bearing acetamido and amino groups has shown promise in the development of new antimicrobial agents, suggesting a potential avenue for the application of derivatives of the title compound. nih.gov

Q & A

Q. Table 1: Synthesis Methods Comparison

MethodKey Reagents/ConditionsYield (%)Reference
Reductive Amination4-Methoxybenzaldehyde, NaBH3_3CN85
Amide CouplingAcetyl chloride, DCM, RT60–75

Basic: Which spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent placement (e.g., methoxy group at δ 3.8 ppm, acetamide carbonyl at δ 170 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 252.2) and fragmentation patterns .
  • IR Spectroscopy : Detects amide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks due to low volatility .
  • Waste Disposal : Collect in halogen-resistant containers for incineration, avoiding aqueous release due to potential aquatic toxicity .

Advanced: How can synthesis yield and purity be optimized?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) for amide bond activation or switch to urea-based catalysts for greener synthesis .
  • pH Control : Maintain pH 4–5 during reductive amination to stabilize intermediates and suppress side reactions .

Advanced: How can solubility limitations in aqueous/organic solvents be addressed?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:water (1:4) for biological assays or ethanol:chloroform (1:1) for NMR studies .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification to enhance aqueous solubility .
  • Micellar Encapsulation : Employ surfactants (e.g., Tween-80) to solubilize the compound for in vitro studies .

Advanced: What computational tools are used to predict reactivity or degradation pathways?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict reaction energetics and transition states for amide hydrolysis or oxidative degradation .
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify aggregation-prone conditions .
  • Cheminformatics : Use tools like RDKit to generate structure-activity relationship (SAR) models for biological activity prediction .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity (>95% by HPLC) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
  • Dose-Response Curves : Use 8-point dilution series to calculate accurate IC50_{50} values and exclude solvent cytotoxicity artifacts .

Advanced: What methodologies enable mechanistic studies of its reactions?

Methodological Answer:

  • Isotopic Labeling : Incorporate 13^{13}C or 15^{15}N labels in the acetamide group to track reaction intermediates via NMR .
  • Kinetic Analysis : Use stopped-flow spectroscopy to measure rate constants for nucleophilic acyl substitution .
  • In Situ Monitoring : ReactIR captures real-time carbonyl stretching changes during hydrolysis or enzymatic degradation .

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